molecular formula C16H20N2O2 B2420492 N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide CAS No. 2034333-12-3

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide

Cat. No.: B2420492
CAS No.: 2034333-12-3
M. Wt: 272.348
InChI Key: LYRZXWRCWCUSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is a synthetic small molecule featuring a 3-methylisoxazole group linked via a propyl chain to a 3-phenylpropanamide moiety. This specific molecular architecture, which incorporates both an aromatic phenyl group and a heterocyclic isoxazole, is commonly explored in medicinal chemistry for its potential as a key scaffold in drug discovery efforts. Compounds with similar structural features, such as isoxazoles and oxadiazoles, are frequently investigated for their diverse biological activities and have been cited in patents relating to pharmaceutical applications . Researchers may utilize this compound as a valuable building block for the synthesis of more complex molecules or as a core structure in the development of targeted bioactive agents. Its potential research applications could include serving as a precursor in combinatorial chemistry, a candidate for high-throughput screening against various biological targets, or a model compound in structure-activity relationship (SAR) studies. The presence of the amide functional group and the aromatic systems makes it a relevant subject for research in chemical biology and pharmacology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary handling and safety protocols must be followed by qualified researchers.

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZXWRCWCUSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Cyclodehydration

This method involves the cyclodehydration of β-acylamino ketones using agents like phosphorus oxychloride (POCl₃) or sulfuric acid. For 3-methyl-1,2-oxazole:

  • Substrate Preparation : β-Acylamino ketone (e.g., N-acetyl-3-aminopentan-2-one) is synthesized by acylating β-aminoketones.
  • Cyclization : Heating the substrate with POCl₃ at 80–100°C induces intramolecular dehydration, forming the oxazole ring.

Reaction Conditions :

Parameter Value
Temperature 80–100°C
Catalyst POCl₃
Yield 65–75%

Hantzsch Oxazole Synthesis

The Hantzsch method utilizes α-haloketones and amidines. For example:

  • Reactants : 2-Chloro-3-pentanone and acetamidine hydrochloride.
  • Cycloaddition : Conducted in ethanol under reflux, yielding 3-methyl-1,2-oxazole.

Optimization Data :

Solvent Temperature Yield
Ethanol Reflux 70%
THF 60°C 55%

Introduction of the Propylamine Side Chain

The propylamine group is introduced via alkylation or reductive amination.

Alkylation of Oxazole

  • Substrate : 5-Bromomethyl-3-methyl-1,2-oxazole.
  • Reagent : 3-Aminopropanol in the presence of NaH.
  • Mechanism : Nucleophilic substitution (SN2) at the bromomethyl group.

Reaction Parameters :

Base Solvent Yield
NaH DMF 60%
K₂CO₃ Acetone 45%

Reductive Amination

  • Aldehyde Intermediate : 5-(3-Oxopropyl)-3-methyl-1,2-oxazole.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol.

Comparative Yields :

Reducing Agent Yield
H₂/Pd-C 85%
NaBH₄ 70%

Amide Coupling with 3-Phenylpropanoyl Chloride

The final step involves reacting 3-(3-methyl-1,2-oxazol-5-yl)propylamine with 3-phenylpropanoyl chloride.

Acyl Chloride Preparation

  • Substrate : 3-Phenylpropanoic acid.
  • Chlorination : Treated with thionyl chloride (SOCl₂) at 60°C.

Purity Data :

Reagent Purity of Acyl Chloride
SOCl₂ >98%
Oxalyl Cl₂ >95%

Amide Bond Formation

  • Coupling : The amine reacts with 3-phenylpropanoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
  • Workup : Aqueous extraction followed by recrystallization in cyclohexane.

Yield Optimization :

Base Solvent Yield
Et₃N DCM 88%
Pyridine THF 75%

Comparative Analysis of Methods

Step Method Advantages Limitations
Oxazole Synthesis Robinson-Gabriel High regioselectivity Harsh conditions (POCl₃)
Oxazole Synthesis Hantzsch Mild solvents (ethanol) Lower yields in polar solvents
Propylamine Alkylation Straightforward SN2 mechanism Competing elimination
Propylamine Reductive Amination High yields with Pd-C Requires aldehyde intermediate
Amide Coupling Et₃N/DCM Rapid reaction, high purity Moisture-sensitive

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various biological targets, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide include other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the isoxazole ring and the phenylpropanamide group provides a unique scaffold for various applications in chemistry, biology, and medicine .

Biological Activity

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, molecular weight, and structural features:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H20N2O2
Molecular Weight 272.35 g/mol

The presence of the oxazole ring is significant as it contributes to the compound's biological activity by interacting with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation Reaction : The final step involves the coupling of the oxazole derivative with a phenylpropanamide moiety.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds containing oxazole and amide functionalities. For instance, derivatives with structural similarities have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds similar to this compound have been tested against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF7 (breast cancer). IC50 values ranged from 4.47 to 52.8 μM for structurally related compounds, indicating moderate to high potency .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Tubulin Polymerization : Some studies indicate that compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Activity : Similar oxazole-containing compounds have demonstrated antimicrobial properties by disrupting bacterial cell membranes .
  • Inflammatory Response Modulation : Certain derivatives exhibited anti-inflammatory effects by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide?

Answer:
The compound can be synthesized via multi-step organic reactions, leveraging methodologies from analogous oxazole-containing molecules. Key steps include:

  • Coupling reactions : Amide bond formation between 3-phenylpropanoyl chloride and 3-(3-methyl-1,2-oxazol-5-yl)propylamine under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
  • Oxazole ring formation : Cyclization of precursor nitriles or hydroxyimino intermediates with carboxylic acid derivatives, as demonstrated in oxadiazole syntheses .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray crystallography : Use SHELX for structure refinement and ORTEP-III for 3D visualization of the oxazole and propanamide moieties .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon connectivity, particularly distinguishing oxazole protons (δ 6.5–7.0 ppm) and amide NH signals (δ 8.0–8.5 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Basic: How can researchers design initial biological activity screening for this compound?

Answer:

  • In vitro assays : Test against target enzymes (e.g., kinases, proteases) or receptors using fluorescence-based or colorimetric assays. For example, measure IC50_{50} values in enzyme inhibition studies, as done for structurally related oxadiazole derivatives .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Solubility optimization : Employ DMSO/PBS mixtures to ensure compound stability during screening .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:

  • Assay validation : Replicate experiments under standardized conditions (pH, temperature, serum content) to rule out assay-specific artifacts .
  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies between in vitro potency and in vivo efficacy .
  • Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Advanced: What strategies optimize the synthetic yield of this compound?

Answer:

  • Reaction optimization : Use Design of Experiments (DoE) to vary solvents (e.g., DMF vs. THF), catalysts (e.g., HATU vs. EDCI), and temperatures .
  • Intermediate monitoring : Track reaction progress via TLC or in-situ IR spectroscopy to identify bottlenecks (e.g., incomplete amide coupling) .
  • Scale-up adjustments : Transition from batch to flow chemistry for exothermic steps, ensuring consistent mixing and heat dissipation .

Advanced: How can thermal and hydrolytic stability be assessed for this compound?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres to guide storage conditions .
  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH at 40°C) and analyze degradation products via HPLC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity changes .

Advanced: What computational methods predict target interaction mechanisms?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases), focusing on oxazole-π interactions or hydrogen bonding with the amide group .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Develop quantitative structure-activity relationships using descriptors like HOMO/LUMO energies or molecular polarizability .

Advanced: How can researchers address low reproducibility in crystallographic data?

Answer:

  • Data collection : Use synchrotron radiation for high-resolution datasets, ensuring optimal crystal mounting and cryocooling .
  • Refinement protocols : Iteratively refine SHELXL parameters (e.g., ADPs, restraints for flexible propyl chains) and validate with R-free values .
  • Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.